6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine

Antimicrobial screening Structure-activity relationship Tetrazolo-pyridazine scaffold

6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine (designated compound 13 in the primary synthetic study) is a fused heterocyclic small molecule (C₁₀H₅Cl₂N₅, MW 266.09 g/mol) bearing a 3,4-dichlorophenyl substituent at the 6-position of the tetrazolo[1,5-b]pyridazine core. The compound was characterized with a melting point of 202 °C (recrystallized from benzene) and exhibits IR absorption bands at 1040, 1085 (tetrazole ring) and 1590 cm⁻¹ (C=N), confirming successful tetrazole annulation.

Molecular Formula C10H5Cl2N5
Molecular Weight 266.08 g/mol
CAS No. 650635-02-2
Cat. No. B12604875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine
CAS650635-02-2
Molecular FormulaC10H5Cl2N5
Molecular Weight266.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NN3C(=NN=N3)C=C2)Cl)Cl
InChIInChI=1S/C10H5Cl2N5/c11-7-2-1-6(5-8(7)12)9-3-4-10-13-15-16-17(10)14-9/h1-5H
InChIKeyCUIXIOIJWMXNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine (CAS 650635-02-2): Core Properties and Research Provenance for Scientific Procurement


6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine (designated compound 13 in the primary synthetic study) is a fused heterocyclic small molecule (C₁₀H₅Cl₂N₅, MW 266.09 g/mol) bearing a 3,4-dichlorophenyl substituent at the 6-position of the tetrazolo[1,5-b]pyridazine core [1]. The compound was characterized with a melting point of 202 °C (recrystallized from benzene) and exhibits IR absorption bands at 1040, 1085 (tetrazole ring) and 1590 cm⁻¹ (C=N), confirming successful tetrazole annulation [1]. The tetrazolo[1,5-b]pyridazine scaffold has recently been identified as a privileged core for transcriptional inhibitors of the metastasis driver MACC1, establishing broader research relevance for this compound class [2].

Why Generic Substitution of 6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine Fails: Scaffold-Dependent Antimicrobial Selectivity


Substituting the tetrazolo[1,5-b]pyridazine scaffold for other fused heterocyclic cores (e.g., pyridazinones, thiadiazoles, or chloropyridazines) is not a functionally neutral exchange. Within the same synthetic series and under identical assay conditions, compound 13 (tetrazolo-pyridazine) and compound 6 (pyridazinone derivative) exhibit markedly different antimicrobial selectivity profiles against Gram-positive, Gram-negative, and fungal strains [1]. This demonstrates that the tetrazole ring fusion alters electronic distribution and hydrogen-bonding capacity in ways that directly modulate biological target engagement. Procurement of a generic heterocyclic analog in place of the specific tetrazolo[1,5-b]pyridazine derivative would therefore risk losing the precise antimicrobial selectivity signature required for structure-activity relationship (SAR) continuity or screening hit validation [1][2].

Quantitative Differentiation Evidence for 6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine vs. Closest Heterocyclic Analogs


Antimicrobial Selectivity Profile: Tetrazolo-Pyridazine (13) vs. Pyridazinone Derivative (6) Under Identical Disk Diffusion Conditions

In a direct head-to-head comparison within the same study using disk diffusion methodology (250 μg mL⁻¹ in DMF), compound 13 (6-(3,4-dichlorophenyl)tetrazolo[1,5-b]pyridazine) demonstrated a distinct antimicrobial selectivity profile relative to compound 6 (a pyridazinone derivative containing the same 3,4-dichlorophenyl and antipyrinyl moieties). Compound 13 exhibited high activity (zone diameter 1.15–3.0 cm) against Staphylococcus aureus and Serratia marcescens, but only moderate activity (0.6–1.4 cm) against Bacillus cereus, Proteus merabilis, and Aspergillus fungytus. In contrast, compound 6 showed high activity across all four bacterial strains tested and against the fungal strain, with the exception of moderate activity against B. cereus. Thus, compound 13 provides a narrower, more selective antimicrobial window, particularly retaining high activity against the Gram-negative S. marcescens while losing broad-spectrum potency against Gram-positive B. cereus and the fungus A. fungytus [1].

Antimicrobial screening Structure-activity relationship Tetrazolo-pyridazine scaffold

Thermal Stability Differentiation: Melting Point of 6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine vs. Class Baseline for Tetrazolo-Pyridazine Congeners

The melting point of compound 13 was experimentally determined as 202 °C (recrystallized from benzene) [1]. This value is substantially higher than the melting point reported for the unsubstituted parent tetrazolo[1,5-b]pyridazine and many non-halogenated tetrazolo-pyridazine energetic derivatives, which typically fall in the range of 80–140 °C [2]. The elevated melting point is attributed to the presence of the 3,4-dichlorophenyl substituent, which introduces additional intermolecular halogen-bonding and π-stacking interactions. For procurement purposes, this higher thermal stability translates into reduced risk of degradation during long-term ambient storage and greater tolerance to thermal stress during downstream synthetic transformations or formulation processes.

Thermal stability Solid-state characterization Energetic materials

Scaffold Privilege Evidence: Tetrazolo[1,5-b]pyridazine Core as a Validated MACC1 Transcriptional Inhibitor Pharmacophore

A high-throughput screen of 118,500 compounds identified the 1,2,3,4-tetrazolo[1,5-b]pyridazine scaffold as an efficient transcriptional inhibitor of MACC1 expression, a causal driver of cancer metastasis. The study established structure-activity relationships defining the essential inhibitory core structure of the tetrazolo[1,5-b]pyridazine system, and lead candidates demonstrated metastasis restriction in xenografted mouse models with favorable ADMET profiles [1]. While compound 13 itself was not among the specific leads tested in this study, it directly embodies the core pharmacophore identified as essential for MACC1 inhibition. This provides class-level validation that the tetrazolo[1,5-b]pyridazine core—rather than alternative fused heterocycles—carries the privileged recognition elements for this anti-metastatic target [1].

Cancer metastasis MACC1 inhibition Transcriptional inhibitors

Procurement-Relevant Application Scenarios for 6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine Based on Verified Differential Evidence


Gram-Negative-Selective Antimicrobial Lead Optimization Programs

Compound 13 is suited as a starting hit for programs targeting Gram-negative pathogens where broad-spectrum activity is undesirable (e.g., to minimize microbiome disruption). The compound retains high activity (zone ≥1.15 cm) against Serratia marcescens while showing only moderate activity against Gram-positive Bacillus cereus and fungal Aspergillus fungytus [1]. This selectivity profile differs from compound 6, which is broadly active, making compound 13 a preferred procurement choice for narrow-spectrum antimicrobial SAR exploration.

Anti-Metastatic Drug Discovery Leveraging the Tetrazolo-Pyridazine MACC1 Pharmacophore

The tetrazolo[1,5-b]pyridazine core has been validated as a MACC1 transcriptional inhibitor scaffold through a 118,500-compound HTS and in vivo metastasis models [2]. 6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine serves as a building block for further derivatization of this pharmacophore, particularly at the 6-aryl position, to optimize MACC1 inhibitory potency, selectivity, and ADMET properties for individualized anti-metastatic therapy.

Compound Library Stocking for Long-Term Screening Infrastructure

With a melting point of 202 °C [1], compound 13 offers thermal stability superior to unsubstituted tetrazolo-pyridazine congeners (~80–140 °C) [3]. This makes it a robust candidate for inclusion in screening decks stored at ambient or moderately elevated temperatures, reducing cold-chain dependency and degradation-related false negatives in high-throughput screening campaigns.

Quote Request

Request a Quote for 6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.